

A Preclinical Head-to-Head: TNO155 versus First-Generation SHP2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Shp2-IN-34	
Cat. No.:	B15580766	Get Quote

A Comparative Guide for Researchers in Oncology and Drug Development

The Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling. Acting downstream of receptor tyrosine kinases (RTKs), SHP2 is a key positive regulator of the RAS-MAPK pathway, making it a compelling target for cancer therapy.[1][2][3] The development of allosteric inhibitors that lock SHP2 in an inactive conformation has marked a significant advancement in targeting this previously "undruggable" phosphatase.

This guide provides a comparative analysis of the preclinical data for TNO155, a second-generation, potent, and selective allosteric SHP2 inhibitor currently in clinical development, against the first-generation inhibitor SHP099. Due to the limited publicly available preclinical data for **Shp2-IN-34**, a direct comparison is not feasible. Instead, this guide will leverage the extensive data on SHP099 as a benchmark to highlight the advancements embodied by TNO155.

Biochemical and Cellular Potency: A Leap in Inhibition

TNO155 demonstrates a significant improvement in potency and cellular activity compared to its predecessor, SHP099. This enhanced activity is crucial for achieving therapeutic efficacy at lower, more tolerable doses.

Compound	Target	Biochemica I IC50	Cellular IC50 (pERK Inhibition)	Cell Line(s)	Reference(s
TNO155	SHP2 (Allosteric)	Not explicitly stated, but described as more potent than SHP099	IC50 values < 1.5 µmol/L in sensitive cell lines	NCI-H3255, HCC827, PC9 (EGFR- mutant NSCLC)	[2]
SHP099	SHP2 (Allosteric)	70 nM	IC50s of 0.32 and 1.73 μM in MV4-11 and TF-1 cells, respectively	MV4-11, TF-1	[4]

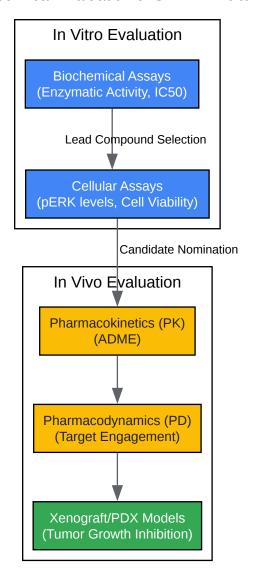
In Vivo Efficacy: From Tumor Stasis to Regression

Preclinical xenograft models are critical for evaluating the anti-tumor activity of drug candidates. While SHP099 demonstrated tumor growth inhibition, TNO155 has shown the potential for more profound and sustained responses, particularly when used in combination therapies.

Compound	Model	Dosing	Efficacy	Reference(s)
TNO155	Murine ALK- mutant xenografts	Not specified	Reduced or delayed tumor growth, prolonged survival in combination with lorlatinib	[1]
TNO155	KRAS G12C NSCLC PDX model	Not specified	Synergistic tumor shrinkage in combination with a KRAS G12C inhibitor	[5]
SHP099	RKO xenograft model	Not specified	Suppressed tumor growth in combination with BRAF and MEK inhibitors	[6]
SHP099	MM murine xenograft models	75 mg/kg daily	Reduced tumor size, growth, and weight	[4]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the preclinical evaluation process for SHP2 inhibitors, the following diagrams illustrate the SHP2 signaling pathway and a typical experimental workflow.



Cell Membrane Receptor Tyrosine Kinase (RTK) recruits GRB2 recruits & activates binds Cytoplasm SHP2 SOS1 activates (GDP -> GTP) promotes activation RAS RAF MEK **ERK** promotes Cell Proliferation, Survival, Differentiation

SHP2 Signaling Pathway

Preclinical Evaluation of SHP2 Inhibitors

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 4. Frontiers | SHP2 Inhibitors Show Anti-Myeloma Activity and Synergize With Bortezomib in the Treatment of Multiple Myeloma [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Targeting SHP2 phosphatase in breast cancer overcomes RTK-mediated resistance to PI3K inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Preclinical Head-to-Head: TNO155 versus First-Generation SHP2 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15580766#shp2-in-34-versus-tno155-in-preclinical-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com